

An In-depth Technical Guide to 2-(5-Hydroxypentyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(5-Hydroxypentyl)phenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **2-(5-Hydroxypentyl)phenol**, including its nomenclature, predicted physical and spectroscopic properties, a detailed synthesis protocol, and an illustrative signaling pathway. Due to the compound's limited commercial availability, a registered CAS number has not been identified in public databases.

Nomenclature and Structure

The nomenclature of phenol derivatives follows IUPAC guidelines, where the benzene ring with a hydroxyl group is the parent structure.[1][2] For substituted phenols, the carbon atom bearing the hydroxyl group is designated as position 1.

Aspect	Details
IUPAC Name	2-(5-Hydroxypentyl)phenol
Synonyms	o-(5-Hydroxypentyl)phenol
Molecular Formula	C11H16O2
Molecular Weight	180.25 g/mol
Structure	A phenol ring substituted at the ortho position with a 5-hydroxypentyl group.



Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **2-(5-Hydroxypentyl)phenol** based on the general characteristics of ortho-substituted phenols.

Property	Predicted Value/Characteristic	Justification
Appearance	Colorless to pale yellow viscous liquid or low-melting solid	Typical for many substituted phenols.
Boiling Point	> 200 °C	The presence of two hydroxyl groups allows for hydrogen bonding, leading to a relatively high boiling point.
Solubility	Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, diethyl ether)	The hydrophobic benzene ring and pentyl chain limit water solubility, while the polar hydroxyl groups allow for solubility in organic solvents.
Acidity (pKa)	~10	Similar to other alkyl- substituted phenols.

Predicted Spectroscopic Data

The following tables outline the expected spectroscopic characteristics for **2-(5- Hydroxypentyl)phenol**, which are crucial for its identification and characterization.

¹H NMR Spectroscopy[3][4]



Proton	Predicted Chemical Shift (ppm)	Multiplicity	Notes
Ar-H (Aromatic)	6.7 - 7.2	m	Complex multiplet due to ortho substitution.
Ar-OH	4.0 - 7.0	br s	Broad singlet, exchangeable with D ₂ O.[4]
-CH ₂ - (benzylic)	2.5 - 2.8	t	Triplet, coupled with the adjacent CH2 group.
-CH ₂ - (alkyl chain)	1.2 - 1.7	m	Multiplet for the three internal methylene groups.
-CH₂-OH	3.6 - 3.8	t	Triplet, coupled with the adjacent CH2 group.
-CH2-OH	1.5 - 2.5	br s	Broad singlet for the hydroxyl proton, exchangeable with D ₂ O.

¹³C NMR Spectroscopy[5]

Carbon	Predicted Chemical Shift (ppm)
C-OH (Aromatic)	150 - 155
C-C ₅ H ₁₀ OH (Aromatic)	125 - 130
Aromatic CH	115 - 130
-CH ₂ - (benzylic)	30 - 35
-CH ₂ - (alkyl chain)	25 - 40
-CH ₂ -OH	60 - 65



Infrared (IR) Spectroscopy[6][7][8][9][10]

Functional Group	Predicted Absorption Range (cm ⁻¹)	Appearance
O-H Stretch (phenolic)	3200 - 3600	Broad
O-H Stretch (alcoholic)	3200 - 3600	Broad
C-H Stretch (aromatic)	3000 - 3100	Sharp
C-H Stretch (aliphatic)	2850 - 3000	Sharp
C=C Stretch (aromatic)	1450 - 1600	Sharp
C-O Stretch (phenolic)	1150 - 1250	Sharp
C-O Stretch (alcoholic)	1000 - 1100	Sharp

Mass Spectrometry (MS)[11][12][13]

m/z	Interpretation
180	Molecular ion (M+)
162	[M - H ₂ O] ⁺
107	[M - C₅H10OH] ⁺ (benzylic cleavage)
94	[C ₆ H ₅ OH] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocol: Synthesis of 2-(5-Hydroxypentyl)phenol

The synthesis of **2-(5-Hydroxypentyl)phenol** can be achieved through a two-step process involving Friedel-Crafts acylation of a protected phenol followed by reduction of the resulting ketone.[14][15][16][17][18]

Step 1: Friedel-Crafts Acylation of 2-Methoxyphenyl Acetate

Foundational & Exploratory



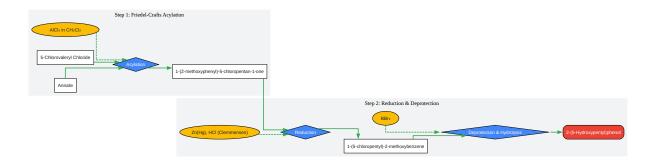


- Protection of Phenol: The hydroxyl group of phenol is first protected to prevent side reactions. A common protecting group is the methyl ether, forming anisole.
- Acylation: Anisole is then acylated using 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AICl₃), to introduce the acyl chain at the ortho position. The reaction is typically carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures.
- Work-up: The reaction mixture is quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the acylated product.

Step 2: Reduction of the Ketone and Deprotection

- Reduction: The keto group of the acylated product is reduced to a methylene group using a standard reduction method, such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).
- Deprotection: The methyl ether protecting group is cleaved using a reagent like boron tribromide (BBr₃) to yield the final product, **2-(5-Hydroxypentyl)phenol**.
- Purification: The final product is purified using column chromatography on silica gel.





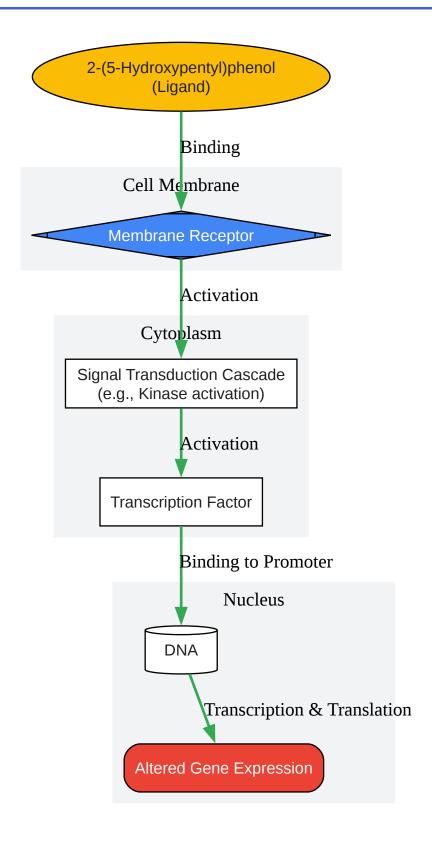
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Caption: Proposed synthesis workflow for 2-(5-Hydroxypentyl)phenol.

Illustrative Signaling Pathway

While no specific signaling pathway for **2-(5-Hydroxypentyl)phenol** has been documented, many phenolic compounds act as signaling molecules in biological systems. For instance, salicylic acid is a key plant hormone involved in defense signaling.[19] The diagram below illustrates a generic signaling pathway where a phenolic compound acts as a ligand.





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 To cite this document: BenchChem. [An In-depth Technical Guide to 2-(5-Hydroxypentyl)phenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15420320#2-5-hydroxypentyl-phenol-cas-number-and-nomenclature]

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